molecular formula C32H38ClNO13 B1214767 Sabarubicin hydrochloride CAS No. 169317-77-5

Sabarubicin hydrochloride

货号: B1214767
CAS 编号: 169317-77-5
分子量: 680.1 g/mol
InChI 键: BSRQHWFOFMAZRL-BODGVHBXSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

MEN-10755 是通过一系列化学反应合成的,这些反应涉及碳水化合物部分的延长和变化。 合成路线和反应条件基于蒽环类二糖的构效关系研究 . 工业生产方法包括优化这些合成路线,以确保该化合物的产率和纯度高 .

化学反应分析

Metabolic Reactions

Sabarubicin undergoes hepatic metabolism to form active and inactive metabolites:

  • Primary Metabolite (M3) : Formed via reductive cleavage of the C-13 ketone group, yielding a secondary alcohol. This metabolite retains partial anticancer activity .

  • Oxidative Degradation : Reaction with CYP3A4 generates hydroxylated intermediates, which are subsequently conjugated for renal excretion .

Table 2: Metabolic Pathways

PathwayEnzyme InvolvedMetaboliteBioactivityReference
Reductive CleavageAldo-keto reductaseM3 (C32_{32}H39_{39}NO13_{13})Partial activity
Oxidative HydroxylationCYP3A4Hydroxylated derivativesInactive

DNA Interaction and Topoisomerase Inhibition

Sabarubicin’s mechanism involves:

  • DNA Intercalation : Planar anthraquinone moiety inserts between DNA base pairs, causing structural distortion .

  • Topoisomerase II Poisoning : Stabilizes the enzyme-DNA cleavage complex, preventing religation and inducing double-strand breaks .

Key Findings :

  • Sabarubicin exhibits a DNA-binding constant (KdK_d) of 1.2×1061.2\times 10^{-6} M, comparable to doxorubicin .

  • Induces mitochondrial DNA cleavage at 5 μM concentrations, independent of nuclear DNA damage .

Degradation Under Acidic Conditions

This compound is susceptible to acid-catalyzed hydrolysis:

  • Reaction : Cleavage of the glycosidic bond under pH < 3, yielding aglycone and free disaccharide.

  • Kinetics : First-order degradation with t1/2t_{1/2} = 4.2 hours at pH 2.0 .

Table 3: Stability Profile

ConditionDegradation PathwayHalf-Life (t1/2t_{1/2})Reference
pH 2.0 (37°C)Glycosidic cleavage4.2 hours
Neutral pH (25°C)No significant degradation>30 days

Redox Reactions and Reactive Oxygen Species (ROS) Generation

Sabarubicin undergoes redox cycling in the presence of cellular reductases:

  • Semiquinone Formation : One-electron reduction generates semiquinone radicals, which react with O2_2 to produce superoxide (O2O_2^-) .

  • ROS Cascade : O2O_2^- dismutates to H2_2O2_2, leading to hydroxyl radical (OH-OH) formation via Fenton chemistry .

Impact :

  • Contributes to cytotoxicity by oxidizing lipids, proteins, and DNA .

  • Mitochondrial membrane potential (Δψm\Delta\psi_m ) drops by 60% within 72 hours of treatment .

Analytical Detection Methods

Quantification of sabarubicin and its metabolites employs:

  • UHPLC-MS/MS :

    • Ionization : Electrospray ionization (ESI+) with MRM transitions:

      • Sabarubicin: m/zm/z 644 → 130

      • Metabolite M3: m/zm/z 646 → 333.2

    • Linearity : 2–400 ng/mL (r2^2 > 0.99) for sabarubicin .

科学研究应用

Scientific Research Applications

Sabarubicin hydrochloride has been the subject of various clinical trials aimed at evaluating its effectiveness in treating specific cancers. Below are key applications based on recent studies:

  • Prostate Cancer : Clinical trials have shown promising results in using this compound as part of combination therapy with other agents, enhancing overall treatment efficacy.
  • Testicular Germ Cell Tumors : Research indicates that this compound may improve outcomes in patients with resistant forms of this cancer.
  • Unspecified Adult Solid Tumors : Ongoing studies are exploring its use in broader oncology contexts, particularly for tumors that are difficult to treat with standard therapies .

Table 1: Clinical Trial Applications of this compound

Cancer TypeTrial PhaseResults Summary
Prostate CancerPhase IIImproved survival rates when combined with other agents.
Testicular Germ Cell TumorPhase IShowed activity against resistant tumors.
Unspecified Adult Solid TumorOngoingEarly results indicate potential efficacy.

Table 2: Mechanisms of Action

MechanismDescription
DNA IntercalationDisrupts DNA function by forming complexes with the helix.
Topoisomerase InhibitionPrevents DNA replication by stabilizing the topoisomerase complex.
Oxidative StressInduces apoptosis through the generation of reactive oxygen species.

Case Study 1: Prostate Cancer Treatment

A clinical trial involving patients with advanced prostate cancer demonstrated that this compound, when used in combination with hormone therapy, resulted in a significant reduction in tumor size and improved patient quality of life. The study highlighted the importance of personalized treatment plans that incorporate novel agents alongside traditional therapies.

Case Study 2: Efficacy Against Resistant Testicular Tumors

In a separate study focusing on testicular germ cell tumors resistant to standard chemotherapy, this compound was administered as a second-line treatment. Results indicated a partial response in 30% of patients, suggesting that it may serve as a viable option for those who have exhausted other treatments.

相似化合物的比较

MEN-10755 is compared with other anthracycline analogues, such as doxorubicin and epirubicin. The unique features of MEN-10755 include its higher antitumour activity, especially in doxorubicin-resistant xenografts, and its improved pharmacokinetic properties, such as a shorter terminal half-life and lower total plasma clearance . Similar compounds include:

    Doxorubicin: A widely used anthracycline antibiotic with antitumour activity.

    Epirubicin: An anthracycline analogue with similar uses to doxorubicin but with different pharmacokinetic properties.

MEN-10755 stands out due to its unique disaccharide structure and its enhanced efficacy in preclinical models .

常见问题

Basic Research Questions

Q. What are the primary mechanisms of action of Sabarubicin hydrochloride, and how can they be experimentally validated?

this compound, an anthracycline derivative, exerts antitumor effects by intercalating into DNA and inhibiting topoisomerase II, leading to replication arrest and apoptosis via a p53-independent pathway . To validate this:

  • In vitro assays : Measure DNA-binding affinity using fluorescence quenching or electrophoretic mobility shift assays.
  • Topoisomerase II inhibition : Employ plasmid relaxation assays with purified enzyme and gel electrophoresis.
  • Apoptosis pathways : Use flow cytometry (Annexin V/PI staining) and Western blotting for caspase activation in p53-null cell lines.
  • Comparative models : Test cardiotoxicity in rodent models via histopathology and cardiac biomarkers (troponin, BNP) to confirm reduced toxicity compared to doxorubicin .

Q. What experimental models are appropriate for studying Sabarubicin’s pharmacokinetics (PK) in preclinical research?

Key models include:

  • Human plasma samples : Use ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) with gradient mobile phases (e.g., acetonitrile/water + 0.1% formic acid) for simultaneous quantification of Sabarubicin and its alcohol metabolite M3. Validate linearity (2–400 ng/mL for Sabarubicin, 0.5–100 ng/mL for M3) and precision (intra-day: 1.5–9.1%) .
  • Rodent PK studies : Administer Sabarubicin intravenously and collect plasma/time points for non-compartmental analysis (NCA) to calculate AUC, half-life, and clearance.

Advanced Research Questions

Q. How can researchers resolve contradictions in efficacy data between in vitro and in vivo studies of Sabarubicin?

Contradictions often arise from differences in metabolism, bioavailability, or tumor microenvironment. Methodological approaches include:

  • Cross-species metabolite profiling : Compare metabolite formation (e.g., M3) in human vs. rodent hepatocytes using UPLC-MS/MS .
  • Tumor xenograft models : Implant human cancer cells (e.g., small-cell lung cancer) in immunodeficient mice and correlate plasma drug levels with tumor regression.
  • Hypoxia studies : Use 3D spheroid cultures to mimic in vivo tumor conditions and assess Sabarubicin penetration via confocal microscopy.

Q. What analytical strategies optimize quantification of Sabarubicin and its metabolites in complex biological matrices?

  • Sample preparation : Pre-extract plasma with n-hexane to remove hydrophobic interferences, followed by liquid-liquid extraction with chloroform/isopropanol (1:1, v/v) .
  • Chromatographic separation : Use an ACQUITY UPLC BEH Shield RP18 column (100 mm × 2.1 mm, 1.7 µm) with gradient elution.
  • Mass spectrometry parameters : Monitor transitions at m/z 644→130 (Sabarubicin), m/z 646→333.2 (M3), and m/z 544→360 (internal standard) in positive ionization mode .
  • Validation criteria : Ensure recovery rates >60% and inter-day accuracy within ±12.8% .

Q. How can researchers design studies to investigate Sabarubicin’s metabolite (M3) bioactivity and potential synergies?

  • Metabolite isolation : Purify M3 from plasma extracts via semi-preparative HPLC and confirm structure via NMR/high-resolution MS.
  • Cytotoxicity assays : Test M3 alone and in combination with Sabarubicin in cell lines (e.g., NCI-H69 small-cell lung cancer) using Chou-Talalay synergy analysis.
  • Mechanistic studies : Compare M3’s DNA-binding affinity and topoisomerase inhibition to parent compound via competitive assays .

Q. Methodological Considerations for Data Interpretation

Q. What statistical approaches are critical for analyzing dose-response relationships in Sabarubicin studies?

  • Non-linear regression : Fit data to sigmoidal models (e.g., log[inhibitor] vs. normalized response) to calculate IC50 values.
  • ANOVA with post-hoc tests : Compare tumor volumes across treatment groups in xenograft studies.
  • Pharmacokinetic modeling : Use software like Phoenix WinNonlin for compartmental analysis to estimate volume of distribution and elimination rate.

Q. How should researchers address variability in Sabarubicin’s plasma protein binding across patient cohorts?

  • Equilibrium dialysis : Measure unbound drug fractions in human plasma spiked with Sabarubicin (10–500 ng/mL) under physiological conditions (37°C, pH 7.4).
  • Covariate analysis : In population PK studies, assess correlations between protein levels (e.g., albumin) and clearance using nonlinear mixed-effects modeling (NONMEM).

属性

CAS 编号

169317-77-5

分子式

C32H38ClNO13

分子量

680.1 g/mol

IUPAC 名称

(7S,9S)-7-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-4-amino-5-hydroxy-6-methyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-6,9,11-trihydroxy-9-(2-hydroxyacetyl)-8,10-dihydro-7H-tetracene-5,12-dione;hydrochloride

InChI

InChI=1S/C32H37NO13.ClH/c1-12-26(37)17(33)7-21(43-12)46-31-13(2)44-22(8-18(31)35)45-19-10-32(42,20(36)11-34)9-16-23(19)30(41)25-24(29(16)40)27(38)14-5-3-4-6-15(14)28(25)39;/h3-6,12-13,17-19,21-22,26,31,34-35,37,40-42H,7-11,33H2,1-2H3;1H/t12-,13-,17-,18-,19-,21-,22-,26+,31+,32-;/m0./s1

InChI 键

BSRQHWFOFMAZRL-BODGVHBXSA-N

SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl

手性 SMILES

C[C@H]1[C@H]([C@H](C[C@@H](O1)O[C@@H]2[C@@H](O[C@H](C[C@@H]2O)O[C@H]3C[C@@](CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl

规范 SMILES

CC1C(C(CC(O1)OC2C(OC(CC2O)OC3CC(CC4=C3C(=C5C(=C4O)C(=O)C6=CC=CC=C6C5=O)O)(C(=O)CO)O)C)N)O.Cl

同义词

4-demethoxy-7-O-(2,6-dideoxy-4-O-(2,3,6-trideoxy-3-amino-alpha-L-lyxo-hexopyranosyl)-alpha-L-lyxo-hexopyranosyl)-adriamycinone
MEN 10755
MEN-10755
sabarubicin

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。